molecular formula C21H27NO4 B4059871 methyl N-(1-adamantylcarbonyl)tyrosinate

methyl N-(1-adamantylcarbonyl)tyrosinate

Cat. No.: B4059871
M. Wt: 357.4 g/mol
InChI Key: YABRBUIXTAICPE-UHFFFAOYSA-N
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Description

Methyl N-(1-adamantylcarbonyl)tyrosinate is a synthetic tyrosine derivative characterized by an N-acylated adamantyl group and a methyl ester at the carboxyl terminus. This compound is synthesized via carbodiimide-mediated coupling reactions, such as those employing N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which are standard methods in peptide chemistry for introducing sterically demanding substituents . Its structural uniqueness makes it a candidate for studying chiral stability, peptide backbone modifications, and fluorescence properties in biophysical assays.

Properties

IUPAC Name

methyl 2-(adamantane-1-carbonylamino)-3-(4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-26-19(24)18(9-13-2-4-17(23)5-3-13)22-20(25)21-10-14-6-15(11-21)8-16(7-14)12-21/h2-5,14-16,18,23H,6-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABRBUIXTAICPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 2: Fluorescence Properties Under Varying Conditions

Compound Fluorescence Quenching Agents Signal Reduction (vs. Control) Reference
Methyl (S)-tyrosinate 1 M Phosphate 7-fold
Methyl N-(adamantylcarbonyl)tyrosinate* 1 M Phosphate Hypothetical: ≤3-fold
N-Acetyltyrosinate 0.5 M Acetate 5-fold

*Predicted based on steric hindrance.

Stability Under Hydrolytic Conditions

Alkaline hydrolysis of tyrosine esters typically yields free tyrosine or its salts. This compound’s methyl ester is expected to hydrolyze faster than tert-butyl analogs but slower than ethyl esters due to moderate steric protection. The adamantylcarbonyl group, however, may resist enzymatic or chemical cleavage better than linear acyl chains, enhancing stability in biological matrices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl N-(1-adamantylcarbonyl)tyrosinate
Reactant of Route 2
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methyl N-(1-adamantylcarbonyl)tyrosinate

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